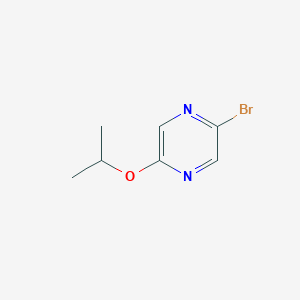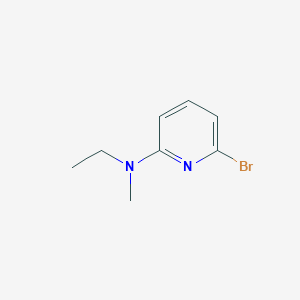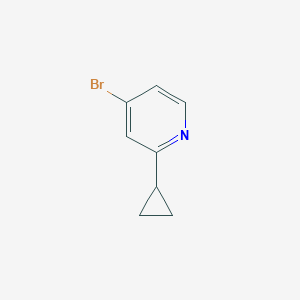![molecular formula C8H7N3O4 B1520287 methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate CAS No. 1240529-59-2](/img/structure/B1520287.png)
methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Übersicht
Beschreibung
“Methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate” is a chemical compound with the CAS Number: 1240529-59-2 . It has a molecular weight of 209.16 . The IUPAC name for this compound is "methyl 3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylate" .
Molecular Structure Analysis
The Inchi Code for this compound is "1S/C8H7N3O4/c1-3-4-5(11-15-3)7(12)10-9-6(4)8(13)14-2/h1-2H3,(H,10,12)" . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) or similar documents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A general route for the synthesis of novel pyridazin-3-one derivatives through the reaction of active methylene compounds has been established. This synthesis leads to excellent yield and provides a foundation for further chemical transformations into various azolo[1,5-a]pyrimidine derivatives, showcasing the compound's utility in creating a new class of heterocyclic compounds with potential pharmaceutical relevance (Ibrahim & Behbehani, 2014).
Biological Activity Exploration
Pyridazine derivatives, including those similar in structure to the specified chemical, have demonstrated significant biological properties, such as anti-tumor and anti-inflammatory activities. Studies involving the synthesis, crystal structure characterization, and theoretical calculations provide insights into their pharmacological potential, highlighting the importance of structural analysis in understanding and optimizing biological activity (Sallam et al., 2021).
Heterocyclic Compound Synthesis
The development of novel heterocyclic systems, such as oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, through reactions involving aryl carboxylic acids and hydrazine hydrate, underscores the versatility of pyridazine-based compounds in synthesizing complex molecular architectures. These reactions pave the way for the creation of new classes of compounds with potential applications in various fields of chemistry and pharmacology (Akbarzadeh et al., 2016).
Nucleophilic Displacement Reactions
Research into the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards nucleophiles has revealed that specific chlorine atoms can be displaced under certain conditions, leading to the synthesis of novel pyridazinyl and triazolopyridazinyl derivatives. These studies provide valuable insights into the chemical behavior of pyridazine derivatives and open up new avenues for the synthesis of potentially biologically active compounds (Adembri et al., 1976).
Methylation Studies
Investigations into the selective methylation of heterocyclic compounds containing NH, SH, and/or OH groups, including pyridazine derivatives, have highlighted the efficiency of using dimethylformamide dimethyl acetal for obtaining S-, N-, and/or O-methyl derivatives. This research contributes to the understanding of chemical modifications that can enhance the properties of pyridazine-based compounds for various applications (Stanovnik et al., 1981).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-methyl-7-oxo-6H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-3-4-5(11-15-3)7(12)10-9-6(4)8(13)14-2/h1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRARXYHVYVNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1520208.png)




![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)

![6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1520217.png)


![[2,4'-Bipyridin]-4-amine](/img/structure/B1520222.png)

![3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1520227.png)